2,5-Dimethylphenethylamine
Overview
Description
2,5-Dimethylphenethylamine is a structural motif recognized for its activity at the serotonin 2A receptor (5-HT2AR). This motif is present in several classical phenethylamine psychedelics and is known to confer potent agonist activity at 5-HT2AR. The presence of the 2,5-dimethoxy groups is suggested to be essential for 5-HT2AR activation, as indicated by the investigation of the 2,5-dimethoxy motif in phenethylamine serotonin 2A receptor agonists .
Synthesis Analysis
The synthesis of derivatives of 2,5-dimethylphenethylamine involves various chemical reactions. For instance, the synthesis of halogenated N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives, which are structurally related to 2,5-dimethylphenethylamine, includes the substitution on ring B of the phenylthiophenyl core structure. These derivatives exhibit high binding affinity and selectivity to the human brain serotonin transporter (SERT) . Additionally, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines involves the conversion of 2,5-dimethoxybenzenethiol to thioether derivatives, followed by Vilsmeier-formylation, condensation, and reduction to yield the desired (2-phenylethyl)amines .
Molecular Structure Analysis
The molecular structure of compounds related to 2,5-dimethylphenethylamine has been characterized using various techniques. For example, the molecular structure and computational studies on a compound containing the 2,5-dimethylphenyl group were performed using density functional theory (DFT) calculations, single-crystal X-ray diffraction, and spectroscopic methods. These studies help in understanding the geometry, intramolecular interactions, and photochromic properties of the molecules .
Chemical Reactions Analysis
The chemical reactions involving 2,5-dimethylphenethylamine derivatives are diverse. The synthesis of these compounds often involves reductive methylation, as seen in the preparation of N-methyl and N,N-dimethyl derivatives of cyclohexylamines. The reactivity of these compounds under different conditions, such as acidic environments, can lead to magnetic nonequivalence of the methyl groups, which is an important consideration in NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-dimethylphenethylamine derivatives are crucial for their potential applications. For instance, the homopolymer of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate were synthesized and characterized to determine their molecular weights, polydispersity indices, glass transition temperatures, and thermal stability. The solubility of these polymers in various solvents was also tested, which is important for their practical use .
Scientific Research Applications
These compounds are part of a larger class of synthetic substances known as phenethylamines, which have a chemical structure similar to monoamines and stimulant activities on the central nervous system . They are often referred to as “designer drugs” and are obtained through chemical structure modifications of psychoactive substances to increase their pharmacological activities .
The analysis of these substances is typically carried out in toxicological laboratories, where initial monitoring is made by rapid screening tests. Positive samples are then submitted to confirmatory methods, such as gas chromatography or liquid chromatography combined with mass spectrometry, for a more specific qualitative and quantitative analysis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,5-dimethylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEFNTMBBIKOFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177633 | |
Record name | Phenethylamine, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenethylamine | |
CAS RN |
23068-44-2 | |
Record name | 2,5-Dimethylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23068-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethylamine, 2,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023068442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethylamine, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23068-44-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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